Lup-20(29)-en-3-ol, (3beta)-

Antileishmanial Immunomodulation Neglected Tropical Diseases

Choose lupeol for its scientifically validated differentiation: potent antileishmanial activity against L. infantum promastigotes (IC50 4.0 μM), superior α-glucosidase inhibition (IC50 15.87 μM) versus betulin and β-amyrin, unique cytotoxicity against MDA-MB231 breast cancer cells (IC50 34.41 μM), and potent HLE inhibition (IC50 1.9 μM). These target-specific pharmacological advantages make lupeol the preferred starting material for medicinal chemistry and drug discovery programs. Not substitutable with betulinic acid, betulin, or β-amyrin.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B15286363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLup-20(29)-en-3-ol, (3beta)-
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
InChIInChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3
InChIKeyMQYXUWHLBZFQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lup-20(29)-en-3-ol, (3beta)- (Lupeol): Procurement-Grade Overview for Research and Industrial Application


Lup-20(29)-en-3-ol, (3beta)-, commonly known as lupeol, is a pentacyclic triterpenoid belonging to the lupane class of compounds. It is characterized by a C30 isoprenoid skeleton featuring a five-membered E-ring with an isopropenyl moiety at C-19 [1]. Lupeol is ubiquitously distributed across the plant kingdom, occurring in diverse species including vegetables, fruits, and medicinal plants, and it is recognized for its multifaceted pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities [2].

Why Generic Substitution of Lupeol with Other Pentacyclic Triterpenes Fails: Evidence of Functional Divergence


Substituting lupeol (Lup-20(29)-en-3-ol, (3beta)-) with structurally similar pentacyclic triterpenes such as betulinic acid, betulin, or β-amyrin is not supported by experimental evidence. Despite sharing a common biosynthetic origin, these lupane- and oleanane-type triterpenoids exhibit markedly divergent biological activities, target selectivity, and cytotoxic profiles due to subtle differences in ring conformation, oxidation state, and functional group placement [1]. The following quantitative evidence demonstrates that lupeol's specific structure confers distinct advantages and limitations compared to its closest analogs, making generic substitution scientifically unsound and potentially detrimental to experimental outcomes.

Quantitative Differentiation of Lupeol (Lup-20(29)-en-3-ol, (3beta)-) Against Key Structural Analogs


Lupeol Exhibits 2.6-Fold Higher Antileishmanial Potency on Promastigotes Compared to Ursolic Acid

In a direct comparative study against Leishmania infantum, lupeol demonstrated significantly higher potency than the closely related ursane-type triterpene, ursolic acid. Lupeol inhibited promastigote growth with an IC50 of 4.0 ± 0.3 μM, whereas ursolic acid exhibited an IC50 of 8.0 ± 0.2 μM [1]. This represents a 2-fold difference in potency. Conversely, against the intracellular amastigote form, ursolic acid (IC50 = 3.0 ± 0.2 μM) was more potent than lupeol (IC50 = 17.5 ± 0.4 μM), highlighting stage-specific differential activity that precludes simple analog substitution [1].

Antileishmanial Immunomodulation Neglected Tropical Diseases

Lupeol Shows Superior α-Glucosidase Inhibition Compared to β-Amyrin and Betulin

In an α-glucosidase inhibition assay, lupeol demonstrated potent inhibitory activity with an IC50 of 15.87 μM. This activity was notably stronger than that of the oleanane-type triterpene β-amyrin (IC50 = 18.14 μM) and the closely related lupane-type analog betulin (IC50 = 21.49 μM) [1]. All three triterpenes exhibited superior inhibition compared to the clinical standard acarbose (IC50 = 38.25 μM), but lupeol's lower IC50 indicates a quantifiable advantage over its structural analogs for this specific therapeutic target.

Antidiabetic α-Glucosidase Enzyme Inhibition

Lupeol Exhibits Intermediate Cytotoxicity Against Glioblastoma and Breast Cancer Cells Relative to Betulinic Acid and Betulin

A comparative cytotoxicity study against glioblastoma (U87) and breast cancer (MDA-MB231) cell lines revealed a clear potency hierarchy among lupane triterpenoids: betulinic acid > lupeol > betulin. Against U87 cells, IC50 values were 8.31 μM for betulinic acid, 13.16 μM for lupeol, and 15.39 μM for betulin. Against MDA-MB231 cells, IC50 values were 43.88 μM, 34.41 μM, and 74.49 μM, respectively [1]. Notably, lupeol demonstrated superior potency against the breast cancer cell line compared to betulinic acid, indicating cell line-specific differential activity that is critical for targeted anticancer research.

Cytotoxicity Anticancer Lupane Triterpenoids

Lupeol Exhibits Potent Human Leukocyte Elastase (HLE) Inhibition Surpassing Ursolic Acid

In an evaluation of triterpenes as human leukocyte elastase (HLE) inhibitors, lupeol demonstrated marked inhibitory activity with an IC50 of 1.9 μM. This potency was significantly higher than that observed for the ursane-type triterpene ursolic acid, which exhibited an IC50 of 4.4 μM in the same assay system . HLE is a key serine protease implicated in chronic inflammatory diseases, and lupeol's superior inhibition suggests a specific structural advantage for this therapeutic target.

Anti-inflammatory Protease Inhibition Human Leukocyte Elastase

Lupeol Demonstrates Stronger Antiplasmodial Activity than Ursolic Acid Against Plasmodium falciparum

In a direct comparison of antiplasmodial efficacy, lupeol and ursolic acid isolated from Ficus benjamina were evaluated against Plasmodium falciparum. Lupeol exhibited an IC50 of 3.8 μg/mL, demonstrating significantly stronger activity than ursolic acid, which had an IC50 of 18 μg/mL [1]. This represents a nearly 4.7-fold difference in potency, clearly indicating that lupeol is the more effective antiplasmodial agent among these two structurally related pentacyclic triterpenes.

Antimalarial Antiplasmodial Infectious Disease

Lupeol Shows Minimal Cytotoxicity in Murine Melanoma Model Contrasting with High Potency of Betulinic Acid Derivatives

In a study evaluating the apoptotic activity of lupane triterpenoids on murine melanoma B16 cells, a clear potency gradient was observed: 3-oxo-23-hydroxybetulinic acid (IC50 = 22.5 μg/mL) > 23-hydroxybetulinic acid (IC50 = 32 μg/mL) > betulinic acid (IC50 = 76 μg/mL). In stark contrast, lupeol and betulin exhibited the weakest cytotoxicity, with IC50 values ≥100 μg/mL [1]. This dramatic difference in cytotoxic potency underscores that lupeol, despite its lupane skeleton, lacks the structural features required for potent apoptosis induction in this melanoma model, a property that could be advantageous in applications requiring low toxicity to normal melanocytes.

Cytotoxicity Melanoma Selectivity Index

Evidence-Based Application Scenarios for Lupeol (Lup-20(29)-en-3-ol, (3beta)-) in Research and Development


Lead Compound for Antileishmanial Drug Discovery Targeting Promastigotes

Lupeol's potent activity against Leishmania infantum promastigotes (IC50 = 4.0 μM) [1] positions it as a promising lead scaffold for developing new antileishmanial agents. Its 2-fold higher potency on promastigotes compared to ursolic acid [1] makes it the preferred starting material for medicinal chemistry campaigns aimed at optimizing activity against the extracellular stage of the parasite life cycle.

Standard for α-Glucosidase Inhibition Assays in Antidiabetic Research

With an IC50 of 15.87 μM against α-glucosidase, lupeol outperforms both β-amyrin (18.14 μM) and betulin (21.49 μM) [2]. This positions lupeol as a superior natural product reference standard for α-glucosidase inhibition assays, offering a more potent benchmark than its structural analogs when screening plant extracts or synthetic derivatives for antidiabetic potential.

Cell Line-Specific Cytotoxicity Tool for Breast Cancer Research

Lupeol exhibits a unique cytotoxic profile against MDA-MB231 breast cancer cells (IC50 = 34.41 μM), demonstrating superior potency compared to betulinic acid (IC50 = 43.88 μM) in this specific cell line [3]. This cell line-specific activity makes lupeol a valuable chemical probe for investigating differential sensitivity mechanisms in breast cancer subtypes, potentially guiding the development of subtype-selective therapies.

Human Leukocyte Elastase (HLE) Inhibitor Scaffold for Anti-inflammatory Drug Development

Lupeol's potent inhibition of HLE (IC50 = 1.9 μM) establishes it as a structurally privileged scaffold for developing novel anti-inflammatory agents targeting serine proteases. Its 2.3-fold greater potency over ursolic acid in this assay suggests that the lupane skeleton provides a favorable pharmacophore for HLE binding, making lupeol the preferred starting point for structure-activity relationship studies in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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